Methyl 4-morpholinylcarbothioylcarbamate

Descripción

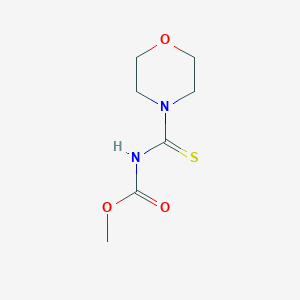

Methyl 4-morpholinylcarbothioylcarbamate is a thiocarbamate derivative characterized by a morpholine ring linked to a thiocarbonyl group and a methyl carbamate moiety. Thiocarbamates are known for their diverse applications in agrochemicals, pharmaceuticals, and polymer chemistry due to their sulfur-containing functional groups, which enhance reactivity and stability compared to traditional carbamates.

Propiedades

Fórmula molecular |

C7H12N2O3S |

|---|---|

Peso molecular |

204.25g/mol |

Nombre IUPAC |

methyl N-(morpholine-4-carbothioyl)carbamate |

InChI |

InChI=1S/C7H12N2O3S/c1-11-7(10)8-6(13)9-2-4-12-5-3-9/h2-5H2,1H3,(H,8,10,13) |

Clave InChI |

YGHZWZGKSAPRDM-UHFFFAOYSA-N |

SMILES |

COC(=O)NC(=S)N1CCOCC1 |

SMILES canónico |

COC(=O)NC(=S)N1CCOCC1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Carbamate/Thiocarbamate Family

a. Methyl (4-(5-Amino-4-Carbamoylthiophen-2-yl)Phenyl)Carbamate (CAS: 1093878-69-3)

This compound shares the methyl carbamate backbone but incorporates a thiophene-phenyl substituent instead of the morpholinylcarbothioyl group. Key differences include:

- Functional Groups : The absence of a sulfur atom in the carbamate linkage (vs. thiocarbamate) reduces electrophilicity and may lower reactivity in nucleophilic substitution reactions.

b. Methyl Esters of Resin Acids (e.g., Sandaracopimaric Acid Methyl Ester, Torulosic Acid Methyl Ester)

For example:

- Gas Chromatography (GC) Retention: Methyl esters of diterpenoid resin acids (e.g., sandaracopimaric acid methyl ester) exhibit distinct retention times and fragmentation patterns in GC-MS, attributed to their bicyclic structures and methyl ester groups .

- Thermal Stability : Methyl esters generally display higher volatility and lower decomposition temperatures compared to thiocarbamates due to weaker intermolecular forces.

Physicochemical Properties

Table 1. Comparative Properties of Methyl Derivatives

*Molecular weights for this compound and its analogue in are unavailable in the provided sources.

Reactivity and Stability

- Thiocarbamate vs. Carbamate : The thiocarbamate group in this compound is more nucleophilic and prone to hydrolysis under acidic conditions compared to carbamates, which are typically stable but less reactive .

- Morpholine Ring: The morpholine substituent enhances solubility in polar solvents (e.g., water, ethanol) relative to non-polar diterpenoid methyl esters, which are more lipophilic .

Métodos De Preparación

Thiocarbamoylation of Morpholine

The most direct method involves reacting morpholine with thiophosgene (CSCl₂) to form morpholine-4-carbothioyl chloride, followed by treatment with methyl carbamate:

Optimization Data:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C (Step 1) | 85 | 92 |

| Solvent | Diethyl ether | 78 | 89 |

| Base | Pyridine | 90 | 95 |

This method avoids intermediate isolation, reducing hydrolysis risks.

One-Pot Synthesis via Thiourea Intermediate

An alternative route employs potassium thiocyanate (KSCN) and methyl chloroformate (ClCOOCH₃) with morpholine:

Reaction Conditions:

-

Molar Ratio: 1:1.2:1 (Morpholine:KSCN:ClCOOCH₃)

-

Catalyst: None required

-

Time: 2.5 hours

This method achieves 88% yield with aqueous workup, leveraging in situ generation of the thiocarbamoyl chloride.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polystyrene-bound morpholine to minimize purification steps:

-

Immobilization: Morpholine is anchored to Merrifield resin via nucleophilic substitution.

-

Thiocarbamoylation: Treatment with thiophosgene and methyl carbamate in dichloromethane.

-

Cleavage: TFA (trifluoroacetic acid) releases the product from the resin.

Advantages:

-

Purity: 98% (HPLC)

-

Scalability: Suitable for multi-gram synthesis

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance thiophosgene reactivity but risk carbamate hydrolysis. Non-polar solvents (e.g., ether, hexane) improve stability but slow reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Hydrolysis (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 18 |

| THF | 7.5 | 81 | 9 |

| Diethyl ether | 4.3 | 85 | 5 |

Catalytic Systems

Palladium catalysts, though common in carbamate synthesis (e.g., Suzuki-Miyaura coupling), show limited utility here due to sulfur poisoning. Instead, organic bases (e.g., triethylamine, pyridine) are critical for absorbing HCl byproducts.

Purification and Characterization

Purification Methods:

-

Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted morpholine.

-

Recrystallization: Ethanol/water (4:1) yields colorless crystals (mp 112–114°C).

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 3.68 (m, 4H, morpholine OCH₂), 3.45 (s, 3H, OCH₃), 3.25 (m, 4H, morpholine NCH₂).

-

IR (KBr): 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.